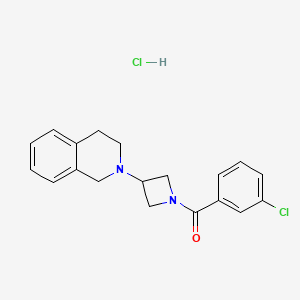

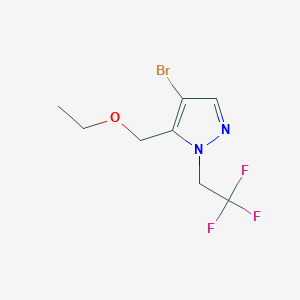

![molecular formula C7H13Cl2N3 B2501866 5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1820741-75-0](/img/structure/B2501866.png)

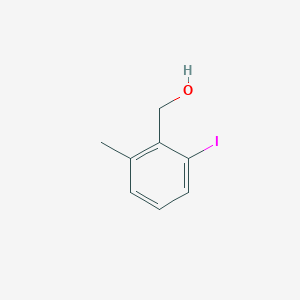

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 . It is used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of compounds similar to “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” involves the use of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular structure of “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Physical And Chemical Properties Analysis

“5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” has a molecular formula of C7H12ClN3 and a molecular weight of 173.64 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Novel Scaffold Synthesis : Howe, Blades, and Lamont (2014) described an efficient synthesis method for a novel 1,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one scaffold. This method allows for the incorporation of alkyl or aryl substituents at specific positions and utilizes a Dieckmann condensation followed by a hydrazine cyclisation. This development is significant for creating new compounds with potential applications in various chemical synthesis processes (Howe, Blades, & Lamont, 2014).

Regioselective Synthesis : Orlov and Sidorenko (2012) reported on the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines containing a methyl group. Their method involves carbo[3+3] cyclo-condensation under specific conditions, which is important for creating specific molecular structures in chemical research (Orlov & Sidorenko, 2012).

Electrochemical Strategy in Synthesis : Veisi, Maleki, and Jahangard (2015) introduced an electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones. This method uses an electrogenerated base and provides a one-pot, three-component condensation process that is environmentally friendly and yields high results (Veisi, Maleki, & Jahangard, 2015).

Structural and Optical Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives. They provided insights into the molecular structures and potential applications in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Green Synthesis Approach : Hemmati, Safarimehr, Safaei, and Hekmati (2017) detailed a green approach for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones. This method emphasizes environmental friendliness and cost-effectiveness, crucial for sustainable chemistry (Hemmati, Safarimehr, Safaei, & Hekmati, 2017).

Corrosion Inhibition Study : Dandia, Gupta, Singh, and Quraishi (2013) investigated the effectiveness of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel. Their findings contribute to the understanding of corrosion prevention in industrial settings (Dandia, Gupta, Singh, & Quraishi, 2013).

Nanocatalyst Utilization : Veisi, Hekmati, and Hemmati (2017) described the use of mesoporous silica phenylsulfonic acid as a nanocatalyst for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-6-ones. This highlights the role of nanotechnology in facilitating efficient chemical synthesis (Veisi, Hekmati, & Hemmati, 2017).

Direcciones Futuras

The future directions in the research of “5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride” and similar compounds involve the development of methods for the preparation of such synthetically interesting and potentially biologically active compounds . The study of reaction mechanisms not only contributes to deeper understanding of synthetic processes, but also opens new possibilities for modification of the obtained compounds, enabling the synthesis of related heterocycles on the basis of similar building blocks .

Propiedades

IUPAC Name |

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7-6(5-10)4-8-9-7;;/h4H,2-3,5H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUVOLCTXUVNRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)